

3-Azabicyclo[3.2.1]octan-8-one chemical properties

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Compound of Interest

Compound Name: 3-Azabicyclo[3.2.1]octan-8-one

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Introduction: A Scaffold of Strategic Importance

The 3-Azabicyclo[3.2.1]octane framework, sometimes referred to as an isotropane, represents a class of rigid bicyclic amines that has garnered significant attention in the field of drug discovery.^[1] Unlike its more common isomer, the 8-azabicyclo[3.2.1]octane (tropamine) core found in alkaloids like cocaine and atropine, the 3-aza scaffold offers a distinct three-dimensional arrangement of its nitrogen atom and functional groups.^[2] **3-Azabicyclo[3.2.1]octan-8-one** is a key derivative of this family, featuring a ketone at the C8 position, which serves as a versatile handle for chemical modification.

The rigid, conformationally restricted nature of this scaffold is highly valued in medicinal chemistry. It allows for the precise spatial orientation of substituents, enabling chemists to probe specific interactions within biological targets like G protein-coupled receptors (GPCRs) and transporters.^{[3][4]} This structural rigidity reduces the entropic penalty upon binding to a receptor, which can lead to enhanced potency and selectivity. Consequently, **3-Azabicyclo[3.2.1]octan-8-one** is a valuable intermediate for creating diverse chemical libraries aimed at discovering novel CNS-targeting agents, enzyme inhibitors, and anti-inflammatory molecules.^[3]

Physicochemical and Spectroscopic Properties

Physicochemical Data

The fundamental properties of **3-Azabicyclo[3.2.1]octan-8-one** are summarized below. These values are critical for planning synthetic transformations, purification, and formulation studies.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO	[3]
Molecular Weight	125.17 g/mol	[3]
CAS Number	240401-35-8	[3]
Appearance	Expected to be a solid at RT	Inferred
Topological Polar Surface Area (TPSA)	29.1 Å ²	Calculated
logP (calculated)	0.18	Calculated
SMILES	O=C1C2CCC1CNC2	[3]
InChI Key	LKWRGVRWBYLOFM-UHFFFAOYSA-N	[3]

Spectroscopic Profile

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of **3-Azabicyclo[3.2.1]octan-8-one** and its derivatives. While a dedicated spectrum for the parent compound is not widely published, its expected profile can be accurately inferred from closely related, well-characterized derivatives.[\[5\]](#)[\[6\]](#)

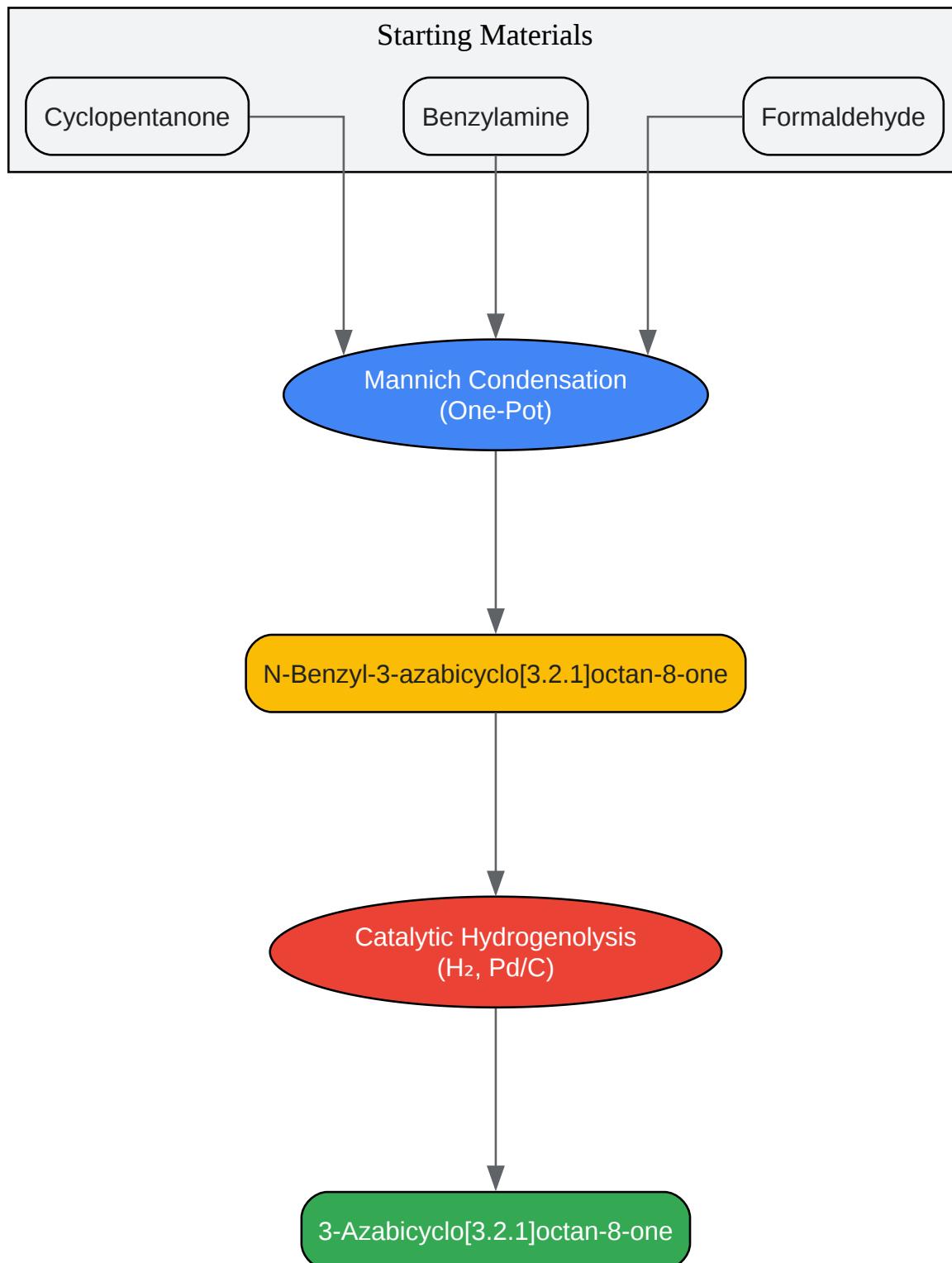
- **¹H NMR:** The proton NMR spectrum is expected to be complex due to the bicyclic structure. Key features would include distinct signals for the two bridgehead protons (C1 and C5) and diastereotopic methylene protons throughout the scaffold. The proton on the secondary amine (N-H) would appear as a broad singlet, which would disappear upon D₂O exchange.
- **¹³C NMR:** The carbon spectrum would show seven distinct signals. The most downfield signal would correspond to the carbonyl carbon (C8) at approximately 200-210 ppm. The bridgehead carbons (C1, C5) and the carbons adjacent to the nitrogen (C2, C4) would appear in the 40-60 ppm range.[\[5\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two characteristic absorption bands: a strong, sharp peak for the ketone carbonyl (C=O) stretch around 1720-1740 cm^{-1} and a moderate peak for the N-H stretch of the secondary amine around 3300-3500 cm^{-1} .^[5]
- Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M^+) at $\text{m/z} = 125$. Fragmentation patterns would be characteristic of bicyclic amines, often involving cleavage alpha to the nitrogen atom.^[7]

Synthesis and Manufacturing

The synthesis of the **3-Azabicyclo[3.2.1]octan-8-one** core is accessible through well-established organic reactions. A common and efficient approach involves a Mannich condensation to first form the N-protected scaffold, which can then be deprotected to yield the target compound.^[8]

The most frequently cited synthesis begins with the reaction of cyclopentanone, a primary amine (such as benzylamine, which serves as a protecting group), and formaldehyde.^[8] This one-pot, three-component reaction directly constructs the N-benzyl-**3-azabicyclo[3.2.1]octan-8-one** intermediate. The benzyl group is a robust protecting group that is stable to a variety of reaction conditions, yet it can be readily removed via catalytic hydrogenolysis (e.g., using H_2 gas and a Palladium catalyst) to afford the parent **3-Azabicyclo[3.2.1]octan-8-one**.^[9]

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Caption: Synthetic workflow for **3-Azabicyclo[3.2.1]octan-8-one**.

Chemical Reactivity and Derivatization

The synthetic utility of **3-Azabicyclo[3.2.1]octan-8-one** stems from its two primary reactive sites: the ketone at the C8 position and the secondary amine at the N3 position. These functional groups allow for orthogonal chemical modifications, enabling the construction of large and diverse libraries of compounds for structure-activity relationship (SAR) studies.

Reactions at the C8-Ketone

The carbonyl group is a hub for nucleophilic addition reactions. This allows for the introduction of a wide range of substituents at the 8-position, significantly impacting the molecule's steric and electronic properties.

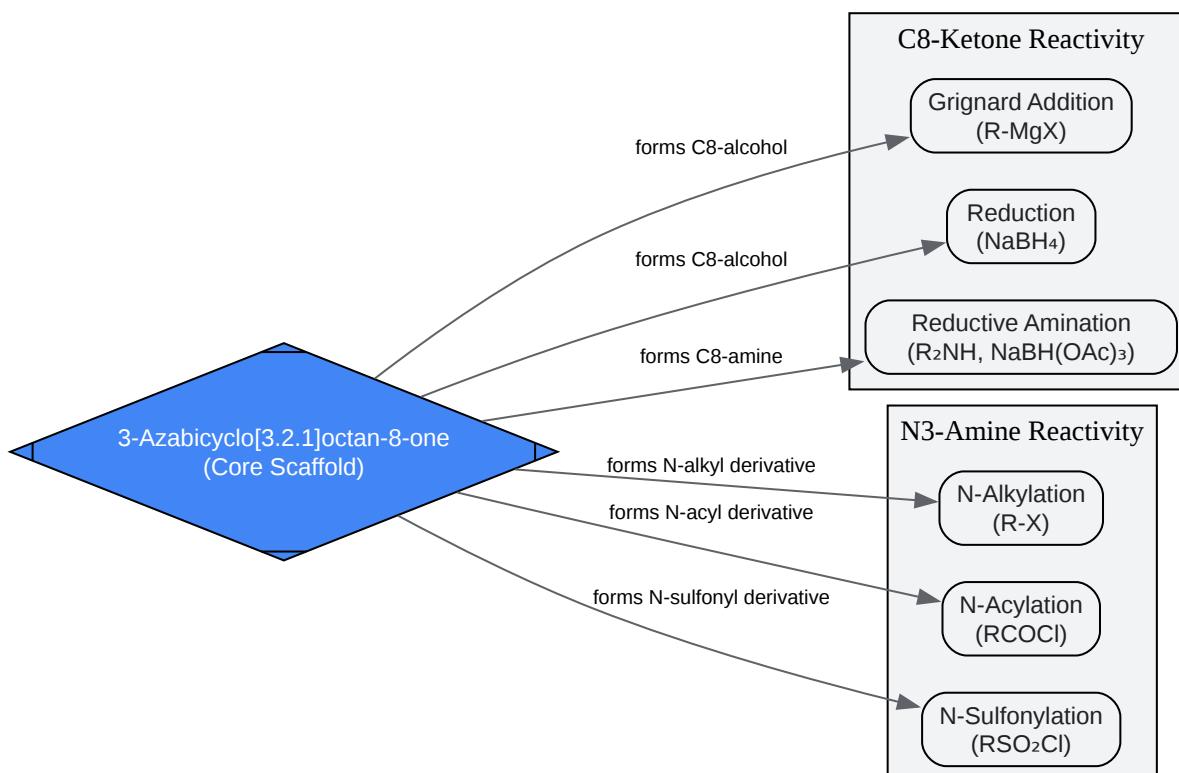
- Nucleophilic Addition: Reaction with organometallic reagents, such as Grignard or organolithium reagents, yields tertiary alcohols. For instance, addition of phenylmagnesium bromide to N-benzyl-**3-azabicyclo[3.2.1]octan-8-one** produces the corresponding 8-phenyl-8-hydroxy derivative.^[8]
- Reduction: The ketone can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). The stereochemical outcome of this reduction is influenced by the steric hindrance of the bicyclic system.
- Reductive Amination: The ketone can be converted into a primary, secondary, or tertiary amine via reductive amination, further expanding the possible diversity of derivatives.

Reactions at the N3-Amine

The secondary amine is a nucleophile and a base, allowing for a host of derivatization reactions that are fundamental to modifying the scaffold's physicochemical properties, such as lipophilicity and basicity.

- N-Alkylation and N-Arylation: The amine can be alkylated with alkyl halides or subjected to reductive amination with aldehydes/ketones. It can also undergo N-arylation via Buchwald-Hartwig or Ullmann coupling reactions.

- N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) forms stable amide derivatives.
- Sulfenylation: The amine readily reacts with sulfonyl chlorides to produce sulfonamides, a common functional group in many therapeutic agents.[10]



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Caption: Key reactivity hubs of the **3-azabicyclo[3.2.1]octan-8-one** scaffold.

Applications in Medicinal Chemistry and Drug Development

The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in the design of CNS-active compounds. Its rigid framework allows derivatives to achieve high affinity and selectivity for their biological targets.

- Dopamine Transporter (DAT) Inhibitors: A significant application of this scaffold is in the development of dopamine uptake inhibitors. A series of 8-substituted-3-azabicyclo[3.2.1]octanes were synthesized and evaluated for their ability to block the dopamine transporter, with the goal of developing treatments for cocaine abuse.[8] Certain analogues demonstrated potency comparable to cocaine at the DAT, highlighting the scaffold's utility in neuropharmacology.[8]
- Anti-Inflammatory Agents: The broader azabicyclo[3.2.1]octane chemotype has been successfully employed in the discovery of potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes.[10] Constraining a flexible piperidine core into the rigid azabicyclo[3.2.1]octane framework led to a five-fold increase in potency, demonstrating the strategic advantage of this scaffold.[10] This suggests that derivatives of **3-Azabicyclo[3.2.1]octan-8-one** could be promising candidates for new anti-inflammatory drugs.[3]
- Neuroprotective Agents: Preclinical studies have suggested that the **3-Azabicyclo[3.2.1]octan-8-one** core may have neuroprotective effects. Research in animal models of diseases like Alzheimer's and Parkinson's has indicated that it may help reduce oxidative stress and prevent neuronal cell death, making it a candidate for further investigation in the treatment of neurodegenerative disorders.[3]

Experimental Protocol: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one

This protocol describes the synthesis of the N-protected core scaffold via a Mannich condensation, as adapted from the literature.[8]

Materials:

- Cyclopentanone
- Benzylamine

- Formaldehyde (37% aqueous solution)
- Hydrochloric acid (concentrated)
- Sodium hydroxide (pellets)
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclopentanone (1.0 eq) and benzylamine (1.0 eq). Cool the mixture in an ice bath to 0-5 °C.
- Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (1.0 eq) to the mixture, maintaining the temperature below 10 °C.
- Mannich Reaction: To the resulting slurry, add aqueous formaldehyde (1.1 eq) dropwise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
- Workup - Basification: Cool the reaction mixture again in an ice bath and carefully add solid sodium hydroxide pellets until the pH of the solution is >12. Caution: This is a highly exothermic process.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield **N-benzyl-3-azabicyclo[3.2.1]octan-8-one** as a clear oil.

Conclusion

3-Azabicyclo[3.2.1]octan-8-one is a synthetically accessible and highly versatile chemical scaffold. Its rigid bicyclic structure provides a fixed platform for the precise orientation of functional groups, a feature that is invaluable in rational drug design. The orthogonal reactivity of its ketone and secondary amine functionalities allows for extensive derivatization, facilitating the exploration of chemical space and the optimization of lead compounds. With demonstrated applications in the development of potent CNS agents and potential in anti-inflammatory and neuroprotective therapies, the **3-Azabicyclo[3.2.1]octan-8-one** core is poised to remain a cornerstone scaffold for medicinal chemists and drug discovery professionals.

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